molecular formula C3H7ClO3S B1338267 2-Methoxy-1-ethanesulfonyl Chloride CAS No. 51517-01-2

2-Methoxy-1-ethanesulfonyl Chloride

Cat. No.: B1338267
CAS No.: 51517-01-2
M. Wt: 158.6 g/mol
InChI Key: DUNNNVSEUCJEOY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxy-1-ethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity, stability, and function of the target biomolecules, making this compound a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal signaling cascades, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can impact various cellular processes, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins, such as amino groups, forming stable sulfonamide bonds . This modification can inhibit or activate enzymes, depending on the specific target and context. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Prolonged exposure to air or moisture can lead to hydrolysis and degradation, reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, altering their activity and affecting metabolic flux . Additionally, the compound can influence metabolite levels by modifying proteins that regulate metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester it in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may be localized to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for the compound’s activity and function in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-ethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3OCH2CH2OH+SOCl2CH3OCH2CH2SO2Cl+HCl+SO2\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 CH3​OCH2​CH2​OH+SOCl2​→CH3​OCH2​CH2​SO2​Cl+HCl+SO2​

The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process generally includes the use of thionyl chloride or sulfuryl chloride as chlorinating agents, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-ethanesulfonyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanesulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

2-Methoxy-1-ethanesulfonyl Chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-ethanesulfonyl Chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. The methoxy group can also provide steric hindrance, influencing the selectivity of reactions .

Properties

IUPAC Name

2-methoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNNVSEUCJEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541843
Record name 2-Methoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51517-01-2
Record name 2-Methoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethane-1-sulfonyl chloride
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